molecular formula C13H25NO B1460968 1-Cyclooctylpiperidin-4-ol CAS No. 416862-38-9

1-Cyclooctylpiperidin-4-ol

Cat. No. B1460968
CAS RN: 416862-38-9
M. Wt: 211.34 g/mol
InChI Key: PTQBEFJIFSMGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives, such as 1-Cyclooctylpiperidin-4-ol, are being utilized in different therapeutic applications .


Synthesis Analysis

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .


Molecular Structure Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Biological Profile and Sigma Receptor Ligands

A study focused on the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines, achieving high affinity for both sigma subtypes with the presence of specific moieties. The research identified a compound with a high affinity for sigma1 sites and favorable selectivity, suggesting its potential as a sigma1/sigma2 agonist. This compound's binding affinity to various receptors and transporters was insignificant, indicating specificity. Interestingly, sigma ligands were found to induce the expression of tissue transglutaminase (TG-2) in primary astroglial cell cultures differently, pointing towards the modulation of TG-2 by sigma ligands (Prezzavento et al., 2007).

Chronic Pain and NOP Receptor Agonists

Research on moderately selective nociceptin/orphanin FQ (NOP) receptor agonists revealed differential effects in acute versus chronic pain. The study conducted in mice with spinal nerve ligation (SNL) surgery showed that one compound increased tail-flick latency, indicating antinociceptive activity, which was blocked by an opioid antagonist but not by a NOP receptor antagonist. Both compounds tested had antiallodynic activity, suggesting that NOP receptor-mediated antiallodynia could be a potential treatment for chronic pain, either alone or in combination with morphine (Khroyan et al., 2011).

Mechanism of Action

Target of Action

1-Cyclooctylpiperidin-4-ol is a derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The mode of action of this compound involves antagonistic activities against the CCR5 receptor . This means that the compound binds to the CCR5 receptor, preventing HIV-1 from entering the cell . The antagonistic activity of the compound is believed to be due to the presence of one basic nitrogen atom, which anchors the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the process of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the disease .

Result of Action

The result of the action of this compound is the inhibition of HIV-1 entry into cells . This is achieved by the compound’s antagonistic activity against the CCR5 receptor, which is an essential coreceptor for HIV-1 entry . By blocking this receptor, the compound can potentially slow the progression of HIV-1 infection .

Action Environment

The action environment of this compound is within the cellular environment, specifically at the site of the CCR5 receptor Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other molecules that may interact with the CCR5 receptor, the pH of the environment, and the presence of metabolic enzymes

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-cyclooctylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c15-13-8-10-14(11-9-13)12-6-4-2-1-3-5-7-12/h12-13,15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQBEFJIFSMGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclooctylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclooctylpiperidin-4-ol
Reactant of Route 3
1-Cyclooctylpiperidin-4-ol
Reactant of Route 4
1-Cyclooctylpiperidin-4-ol
Reactant of Route 5
1-Cyclooctylpiperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-Cyclooctylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.